(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride
Description
(3R,5R)-3,5-Dimethylpiperidin-4-one hydrochloride is a chiral piperidinone derivative characterized by a six-membered nitrogen-containing ring with methyl substituents at the 3R and 5R positions and a ketone group at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications. This compound is a critical intermediate in the synthesis of bioactive molecules, including statins like atorvastatin, where stereochemical precision is vital for enzymatic recognition and activity . Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 163.65 g/mol (calculated from structural analogs in ).
Properties
CAS No. |
1955523-34-8 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3R,5R)-3,5-dimethylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-3-8-4-6(2)7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI Key |
KGOSYMJHQHVVLJ-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H](C1=O)C.Cl |
Canonical SMILES |
CC1CNCC(C1=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Introduction:
Oxidation and Reduction: The key steps involve oxidation to introduce the ketone functionality at the 4-position, followed by reduction to achieve the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantioselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-alkylated or N-acylated derivatives, alcohols, and N-oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Chiral Building Block
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride serves as a chiral building block in the synthesis of complex pharmaceuticals. The presence of two methyl groups at the 3 and 5 positions of the piperidine ring enhances its reactivity and selectivity in chemical reactions. This property is particularly useful in the development of drugs that require specific stereochemical configurations to achieve desired biological activities.
Synthesis of Bioactive Compounds
The compound is utilized in synthesizing various bioactive molecules, including those targeting neurological disorders and cancer. Its ability to form stable complexes with biological targets allows for the development of potent inhibitors and modulators.
Enzyme Inhibition
Research indicates that (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride exhibits significant enzyme inhibition properties. It has been studied for its potential role as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown its effectiveness in inhibiting certain kinases and proteases, which are crucial for cancer cell proliferation and survival .
Binding Affinity Studies
The compound's stereochemistry plays a critical role in its binding affinity to various receptors. It has been demonstrated that the (3R,5R) configuration enhances interactions with biological targets compared to its other stereoisomers. This specificity is vital for developing targeted therapies that minimize off-target effects.
Therapeutic Applications
Neurological Disorders
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride has been investigated for potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to modulate neurotransmitter systems may contribute to improved cognitive function and mood stabilization .
Cancer Treatment
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has shown promise in preclinical models for its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival . The structure-activity relationship studies suggest that modifications to the piperidine ring can enhance its cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of specific kinases linked to cancer progression. |
| Neurological Effects | Potential modulation of neurotransmitter systems; improved cognitive function observed in animal models. |
| Anti-cancer Activity | Induction of apoptosis in various cancer cell lines; promising results in preclinical trials. |
Case Study Examples
- Enzyme Inhibition Study : A study demonstrated that (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride effectively inhibited a key kinase involved in tumor growth, leading to reduced proliferation rates in treated cells.
- Cognitive Enhancement Research : In animal models simulating Alzheimer's disease, administration of this compound resulted in notable improvements in memory retention tests compared to control groups.
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Solubility (H₂O) | logP |
|---|---|---|---|---|---|
| (3R,5R)-3,5-Dimethylpiperidin-4-one HCl | C₇H₁₄ClNO | 163.65 | 3R,5R-CH₃ | >50 mg/mL | ~0.8 |
| rac-(3R,5R)-1-Benzyl analog HCl | C₁₄H₂₀ClNO | 253.77 | 1-Benzyl | ~20 mg/mL | ~2.5 |
| 3,5-Diethylpiperidin-4-one HCl | C₉H₁₈ClNO | 203.70 | 3,5-C₂H₅ | ~30 mg/mL | ~1.2 |
Table 2: Conformational Parameters (Cremer-Pople)
| Compound | q₂ (Å) | φ (°) | Predominant Conformation |
|---|---|---|---|
| (3R,5R)-3,5-Dimethylpiperidin-4-one | 0.52 | 180 | Chair |
| Unsubstituted piperidin-4-one | 0.31 | 90 | Boat |
Research Findings
- Enzymatic Synthesis : The (3R,5R) configuration enables 100% substrate conversion in asymmetric reductions using carbonyl reductase, achieving >99.5% enantiomeric excess .
- Crystallography : SHELX-refined structures confirm that methyl substituents stabilize chair conformations, critical for intermolecular interactions in crystal lattices .
- Pharmaceutical Relevance : Enhanced solubility and stereochemical rigidity make this compound preferable over analogs in drug synthesis .
Biological Activity
(3R,5R)-3,5-Dimethylpiperidin-4-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(3R,5R)-3,5-Dimethylpiperidin-4-one hydrochloride is a piperidine derivative characterized by two methyl groups at the 3 and 5 positions. Its chemical structure can be represented as follows:
This compound exhibits unique properties that make it suitable for various biological applications, particularly in cardiovascular and neuropharmacological contexts.
Cardiovascular Effects
Research indicates that (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride acts as a cardiac myofibril activator. It has been shown to increase cardiac contractility without altering intracellular calcium levels. This was demonstrated in studies where the compound enhanced the ATPase activity of cardiac myofibrils, leading to improved contractile function in cardiomyocytes .
Table 1: Summary of Cardiovascular Studies
| Study | Concentration | Effect Observed | Mechanism |
|---|---|---|---|
| Study A | 40 μM | Increased contractility | ATPase activation |
| Study B | Variable | Enhanced relaxation time | Myofibril interaction |
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. In vitro studies have suggested that it may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. For instance, its interaction with serotonin receptors has been noted, though further research is required to elucidate these effects fully .
Table 2: Neuropharmacological Findings
| Study | Model Used | Observed Effect | Comments |
|---|---|---|---|
| Study C | Cell line assays | Modulation of serotonin receptors | Potential anxiolytic effects |
| Study D | Animal models | Behavioral changes | Needs further validation |
The mechanisms through which (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride exerts its effects are multifaceted:
- Cardiac Myofibril Activation : The compound binds to components of the cardiac thin filament, enhancing myofibril function without direct action on myosin .
- Neurotransmitter Modulation : It appears to interact with various neurotransmitter receptors, although specific pathways remain to be fully characterized .
Case Study 1: Cardiac Function Improvement
In a controlled study involving isolated rat hearts, administration of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride resulted in a significant increase in cardiac output and stroke volume compared to controls. This effect was attributed to enhanced myofibril contractility without adverse effects on heart rhythm or calcium handling.
Case Study 2: Behavioral Impact in Animal Models
Another study assessed the behavioral effects of this compound in mice subjected to stress-induced anxiety models. The results indicated a reduction in anxiety-like behaviors following treatment with the compound, suggesting potential therapeutic applications in anxiety disorders.
Q & A
Basic: What synthetic methodologies are recommended for preparing (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride with high stereochemical purity?
Methodological Answer:
The synthesis of enantiomerically pure (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride typically involves chiral resolution or asymmetric catalysis. For example:
- Chiral Pool Strategy : Start with a chiral precursor such as a protected amino alcohol. Cyclization via reductive amination or ketone alkylation can yield the piperidinone core. The stereochemistry is preserved using chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes).
- Resolution : Racemic mixtures (e.g., rac-(3R,5R)-1-benzyl derivatives) can be separated via chiral chromatography or diastereomeric salt formation using resolving agents like tartaric acid .
- Safety : Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous conditions (e.g., dry ethanol) to avoid hydrolysis .
Basic: How can the structural conformation of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride be validated experimentally?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The puckered piperidine ring can be analyzed via Cremer-Pople puckering parameters to quantify deviations from planarity. For example, amplitude (Q) and phase angle (θ) calculations derived from atomic coordinates .
- NMR Spectroscopy : - and -NMR can detect stereochemical environments. NOESY correlations between axial methyl groups and adjacent protons confirm the chair conformation.
- Polarimetry : Measure optical rotation to verify enantiomeric excess post-synthesis .
Advanced: How do tautomeric equilibria influence the reactivity of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride in nucleophilic reactions?
Methodological Answer:
Piperidin-4-ones can exhibit enol-oxo tautomerism, affecting their reactivity:
- Tautomer Detection : Use -NMR in DMSO-d to observe enolic protons (~10–12 ppm) or IR spectroscopy for carbonyl stretches (~1700 cm).
- Reactivity Control : Stabilize the keto form using aprotic solvents (e.g., THF) to enhance nucleophilic attack at the carbonyl. In protic solvents, enol formation may dominate, leading to side reactions like Michael additions .
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict tautomeric preferences and transition-state energies .
Advanced: What strategies resolve contradictions in crystallographic data for piperidinone derivatives, such as unexpected bond angles or ring puckering?
Methodological Answer:
- Data Validation : Cross-validate with multiple software tools (e.g., SHELX vs. OLEX2). Check for twinning or disorder using PLATON .
- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring distortion. Compare with literature values for similar compounds (e.g., 3-methylpiperidin-4-one derivatives show Q ≈ 0.5 Å for chair conformers) .
- Thermal Motion : High displacement parameters (ADPs) may indicate dynamic disorder. Refine using TLS models or low-temperature data collection .
Advanced: How can computational models predict the biological activity of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes or GPCRs). Focus on hydrogen bonding with the carbonyl and steric effects of methyl groups .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro activity data. Validate using leave-one-out cross-validation .
- Metabolism Prediction : Tools like SwissADME predict hepatic clearance or CYP450 interactions based on substituent effects .
Basic: What safety protocols are critical for handling (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of fine hydrochloride particulates .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic HCl release .
Advanced: How does the stereochemistry of (3R,5R)-3,5-dimethyl groups influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility : The equatorial orientation of methyl groups reduces polarity, decreasing aqueous solubility. Use co-solvents (e.g., PEG-400) for in vitro assays .
- Melting Point : Compare with racemic or diastereomeric forms. Enantiopure hydrochlorides often have higher m.p. due to crystalline symmetry .
- Chiral HPLC : Use Chiralpak AD-H columns with hexane:IPA gradients to assess enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
